molecular formula C36H33N5O2 B610383 QS11 CAS No. 944328-88-5

QS11

Cat. No.: B610383
CAS No.: 944328-88-5
M. Wt: 567.7 g/mol
InChI Key: DOKZLKDGUQWMSX-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

QS11 is a small molecule inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). It modulates ARF-GTP levels and synergizes with the Wnt/β-catenin signaling pathway to upregulate β-catenin nuclear translocation. This compound has shown potential in reducing the in vitro migration of metastatic human breast cancer cells .

Scientific Research Applications

QS11 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

QS11, also known as (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol, primarily targets ARFGAP1 (ADP-ribosylation factor GTPase-activating protein 1) . ARFGAP1 is a protein that promotes the hydrolysis of ARF1-bound GTP, which is required in membrane trafficking and vesicle transport .

Mode of Action

This compound acts as an inhibitor of ARFGAP1 . It binds to ARFGAP1 and inhibits its function . This inhibition modulates the levels of ARF-GTP, which in turn affects protein trafficking .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By inhibiting ARFGAP1, this compound modulates this pathway, leading to an upregulation of β-catenin nuclear translocation . This modulation of the Wnt/β-catenin signaling pathway has downstream effects on cell fate and behavior during embryogenesis, adult tissue homeostasis, and regeneration .

Result of Action

The inhibition of ARFGAP1 by this compound and the subsequent modulation of the Wnt/β-catenin signaling pathway result in several cellular effects. In vitro, this compound has shown potent Wnt Synergist activity with little cytotoxicity in HEK293 cells and human primary fibroblast cells . It also reduces the in vitro migration of metastatic human breast cancer cells that overexpress ARFGAP1 .

Action Environment

It is known that the efficacy of this compound can be enhanced in the presence of wnt-3a conditioned medium .

Safety and Hazards

As a synthetic drug of the cathinone class, Indapyrophenidone may have similar risks and hazards associated with other cathinones, which can include cardiovascular issues, neurological effects, and potential for abuse .

Biochemical Analysis

Biochemical Properties

QS11 plays a pivotal role in biochemical reactions by inhibiting the GTPase activating protein of ADP-ribosylation factor 1 (ARFGAP1). This inhibition promotes the hydrolysis of ARF1-bound GTP, which is essential for membrane trafficking and vesicle transport . This compound interacts with several biomolecules, including ARFGAP1, and modulates the Wnt/β-catenin signaling pathway. The compound has shown potent Wnt synergist activity with little cytotoxicity in HEK293 cells and human primary fibroblast cells .

Cellular Effects

This compound significantly influences various types of cells and cellular processes. It has been observed to activate the Super (8X)TOPFlash reporter approximately 200-fold in the presence of Wnt-3a conditioned medium . This activation indicates that this compound enhances the Wnt/β-catenin signaling pathway, which is vital for cell fate determination, proliferation, and migration. Additionally, this compound has been shown to reduce the migration of metastatic human breast cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting ARFGAP1. This inhibition modulates protein trafficking and enhances the Wnt/β-catenin signaling pathway . This compound’s interaction with ARFGAP1 promotes the hydrolysis of ARF1-bound GTP, which is crucial for membrane trafficking and vesicle transport . The compound’s ability to synergize with Wnt-3a and specifically activate the canonical Wnt/β-catenin signaling pathway has been demonstrated both in vitro and in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and potent Wnt synergist activity over time. The compound has been observed to activate the Super (8X)TOPFlash reporter significantly in the presence of Wnt-3a conditioned medium . It is recommended to use the solution soon after preparation to avoid long-term storage issues . The temporal effects of this compound on cellular function have been studied in both in vitro and in vivo models, with consistent results indicating its efficacy in modulating the Wnt/β-catenin signaling pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Wnt signaling test models, embryos injected with this compound and XWnt-8 RNA showed significantly more full and partial double axis formation compared to this compound or XWnt-8 RNA alone . This indicates that this compound has a synergistic effect when combined with Wnt-3a.

Metabolic Pathways

This compound is involved in metabolic pathways that include the modulation of the Wnt/β-catenin signaling pathway. The compound interacts with ARFGAP1, promoting the hydrolysis of ARF1-bound GTP, which is essential for membrane trafficking and vesicle transport .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s ability to modulate protein trafficking and enhance the Wnt/β-catenin signaling pathway suggests that it may have specific transport mechanisms within cells .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its role in modulating the Wnt/β-catenin signaling pathway. The compound’s interaction with ARFGAP1 and its ability to enhance protein trafficking suggest that it may localize to specific cellular compartments involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

QS11 is synthesized through a multi-step process involving the formation of a purine core structure. The chemical name for this compound is (2S)-2-[2-(Indan-5-yloxy)-9-(1,1’-biphenyl-4-yl)methyl)-9H-purin-6-ylamino]-3-phenyl-propan-1-ol . The synthesis involves the following key steps:

  • Formation of the purine core.
  • Introduction of the indan-5-yloxy group.
  • Attachment of the biphenyl-4-ylmethyl group.
  • Final coupling with the phenyl-propan-1-ol moiety.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high purity (≥98% by HPLC) and efficient reaction conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

QS11 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the purine core and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of QS11

This compound is unique in its ability to synergize with the Wnt/β-catenin signaling pathway, making it a valuable tool for studying this pathway and its role in cancer cell migration. Its specific inhibition of ARFGAP1 and modulation of ARF-GTP levels distinguish it from other similar compounds .

Properties

IUPAC Name

(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKZLKDGUQWMSX-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655225
Record name (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944328-88-5
Record name (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
QS11
Reactant of Route 2
QS11
Reactant of Route 3
Reactant of Route 3
QS11
Reactant of Route 4
QS11
Reactant of Route 5
Reactant of Route 5
QS11
Reactant of Route 6
QS11
Customer
Q & A

Q1: What is the primary molecular target of QS11?

A1: this compound has been identified as an inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). [, ]

Q2: How does this compound's inhibition of ARFGAP1 impact cellular processes?

A2: By inhibiting ARFGAP1, this compound is believed to modulate protein trafficking. This is supported by its ability to affect the association of perilipin-2 with cytosolic lipid droplets. [] Additionally, this compound's impact on ARFGAP1 influences the Wnt/β-catenin signaling pathway. [, ]

Q3: What is the significance of the Wnt/β-catenin signaling pathway in cellular function?

A3: The Wnt/β-catenin signaling pathway plays a crucial role in regulating cell fate, behavior, and development. Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. [, ]

Q4: How does this compound's modulation of the Wnt/β-catenin pathway manifest in cellular responses?

A4: Studies have shown that this compound can synergize with Wnt-3a ligand, leading to enhanced activation of Wnt/β-catenin signal transduction. [, ] This synergistic effect has been observed to promote the differentiation of embryonic stem cells towards Flk-1 expressing vascular progenitors. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided text doesn't explicitly state the molecular formula and weight of this compound, it does mention its full chemical name: (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol. This information can be used to calculate the molecular formula and weight.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research excerpts do not offer specific spectroscopic data for this compound.

Q7: Have any studies explored the structure-activity relationship (SAR) of this compound?

A7: Yes, there have been studies specifically designed to investigate the SAR of this compound. [] These studies aim to understand how modifications to the chemical structure of this compound affect its activity, potency, and selectivity.

Q8: What in vitro models have been used to study the effects of this compound?

A8: this compound has been investigated in various in vitro models, including cell-based assays utilizing mouse embryonic stem cells (mES) and HC11 mouse mammary epithelial cells. [, ]

Q9: Has this compound demonstrated efficacy in any in vivo models?

A9: Yes, this compound has shown promising results in preclinical in vivo studies. For instance, it exhibited anticonvulsant activity in rodent models of seizures. []

Q10: What is known about the pharmacokinetic profile of this compound?

A10: Preclinical studies have provided insights into the pharmacokinetic properties of this compound. One study reported that this compound reached a maximum plasma concentration (Cmax) of 0.315 ± 0.011 µg/mL at a Tmax of 2.0 ± 0.13 hours after administration in an in vivo model. The study also reported an area under the curve (AUC0-∞) value of 4.591 ± 0.163 µg/ml x h and an elimination half-life (T1/2) of 6.28 ± 0.71 hours. []

Q11: Has this compound been investigated for any therapeutic applications beyond those mentioned?

A11: While most research on this compound has focused on its potential in regenerative medicine and as an anticonvulsant, there are indications it may have other applications. For example, one study suggested its potential use in inhibiting the growth of ARFGAP overexpressing breast cancer cells due to its ARFGAP inhibitory properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.